

# DL-Alanine-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DL-Alanine-d3	
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This technical guide provides an in-depth overview of the physical and chemical properties of **DL-Alanine-d3**, a deuterated isotopologue of the amino acid alanine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide details the key physicochemical characteristics, provides experimental protocols for property determination, and illustrates its application in metabolic research.

## **Core Physical and Chemical Properties**

**DL-Alanine-d3**, also known as (±)-2-Amino-3,3,3-trideuteriopropanoic acid, is a racemic mixture of the D and L enantiomers of alanine in which the three hydrogen atoms of the methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3 compared to its unlabeled counterpart, making it a valuable tool for mass spectrometry-based applications.[1]

Below is a summary of its key physical and chemical properties:



Property	Value	References
Chemical Formula	CD₃CH(NH₂)COOH	[2][3][4]
Molecular Weight	92.11 g/mol	[1][2][3]
CAS Number	53795-94-1	[2][3]
Appearance	White solid/crystalline powder	[2][4]
Melting Point	289 °C (decomposes)	[2][5]
Isotopic Purity	Typically ≥98 atom % D	[2][3]
Solubility (in water at 25°C)	16.6 g/100 g	[6]
Solubility (in ethanol)	Slightly soluble	[7][8]

## **Spectroscopic Data**

The primary utility of **DL-Alanine-d3** in research stems from its distinct spectroscopic signature compared to endogenous, unlabeled alanine.



Spectroscopic Technique	Key Characteristics	References
Mass Spectrometry	Exhibits a mass shift of M+3, allowing for clear differentiation from natural alanine (M). This is crucial for tracer studies and as an internal standard.	[1][2][5]
NMR Spectroscopy	The deuterium substitution leads to the absence of proton signals from the methyl group in <sup>1</sup> H NMR spectra. In <sup>13</sup> C NMR, the signal for the methyl carbon will be a triplet due to coupling with deuterium.	[1][9][10]
Infrared (IR) Spectroscopy	The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in unlabeled alanine, providing a distinct IR spectrum.	[1]

## **Experimental Protocols**

The following are detailed methodologies for the determination of key physical properties of **DL-Alanine-d3** and its application in metabolic labeling.

## **Determination of Melting Point**

The melting point of amino acids is often accompanied by decomposition. A capillary melting point method is standard for this determination.

#### Methodology:

 Sample Preparation: A small amount of dry **DL-Alanine-d3** powder is packed into a capillary tube to a height of 2-3 mm.



- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid, noting any decomposition (e.g., charring). For amino acids, a decomposition temperature is often reported.

## **Determination of Solubility**

The solubility of **DL-Alanine-d3** can be determined in various solvents using a gravimetric method.

#### Methodology:

- Equilibration: An excess amount of **DL-Alanine-d3** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Sampling: A known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid undissolved solid.
- Solvent Evaporation: The solvent from the collected sample is evaporated to dryness.
- Quantification: The mass of the remaining solid **DL-Alanine-d3** is measured. The solubility is then calculated and expressed as g/100 mL or mol/L.

## Metabolic Labeling with DL-Alanine-d3

**DL-Alanine-d3** can be used as a tracer to study metabolic pathways. The general workflow involves introducing the labeled amino acid to a biological system and tracking its incorporation into metabolites and proteins.

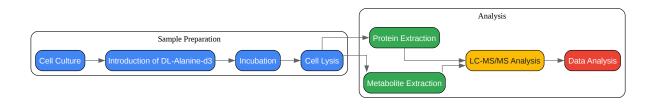
#### Methodology:



- Cell Culture: Cells are cultured in a medium containing a known concentration of DL-Alanine-d3.
- Incubation: The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled alanine.
- Metabolite Extraction: Cellular metabolites are extracted using a suitable solvent system (e.g., methanol/water).
- Protein Extraction and Hydrolysis: Proteins are extracted, purified, and then hydrolyzed to their constituent amino acids.
- Analysis: The extracts are analyzed by mass spectrometry (LC-MS or GC-MS) to identify and quantify the incorporation of deuterium into various molecules.

## **Visualizing Experimental Workflows**

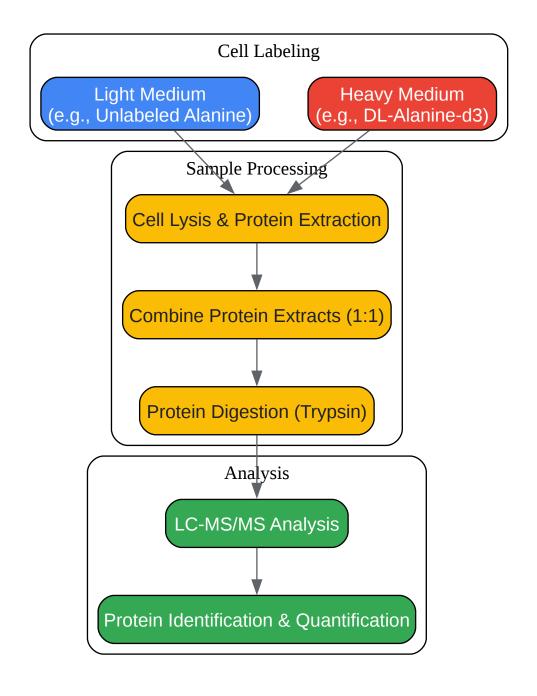
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **DL-Alanine-d3**.



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Caption: Workflow for a metabolic labeling experiment using **DL-Alanine-d3**.





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Caption: A simplified workflow for SILAC-based quantitative proteomics.

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- To cite this document: BenchChem. [DL-Alanine-d3: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339985#what-are-the-physical-and-chemical-properties-of-dl-alanine-d3]

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